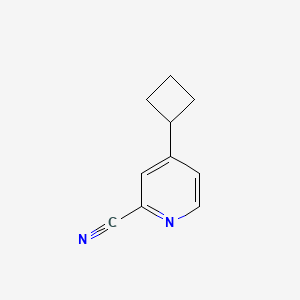
Tert-butyl 4-(aminomethyl)-4-cyanopiperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthetic Applications in Pharmaceutical Research
The compound has been identified as a crucial intermediate in the synthesis of pharmaceuticals, notably in the graphical synthetic routes of vandetanib, a medication used to treat certain types of cancer. It serves as a key precursor in various synthetic steps, including substitution, deprotection, methylation, nitration, reduction, cyclization, and chlorination processes, demonstrating its versatility and commercial value in pharmaceutical manufacturing (W. Mi, 2015).
Environmental Science and Technology
In environmental science, the focus has shifted towards understanding the impact of synthetic compounds, including tert-butyl derivatives, on pollution and ecotoxicity. Studies have explored the environmental occurrence, fate, and potential toxic effects of synthetic phenolic antioxidants (SPAs), including tert-butyl derivatives, highlighting their presence in various environmental matrices and potential human exposure pathways. The research calls for the development of novel SPAs with lower toxicity and environmental impact (Runzeng Liu & S. Mabury, 2020).
Advanced Materials and Chemical Engineering
In the field of materials science and chemical engineering, the compound's structural motifs are utilized in the development of novel materials and chemical processes. For instance, the study of the decomposition of methyl tert-butyl ether (MTBE) in a cold plasma reactor, which includes tert-butyl groups in its structure, sheds light on innovative methods for environmental remediation and the transformation of pollutants into less harmful substances. This research demonstrates the compound's relevance in advancing green chemistry and environmental protection efforts (L. Hsieh et al., 2011).
properties
IUPAC Name |
tert-butyl 4-(aminomethyl)-4-cyanopiperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O2/c1-11(2,3)17-10(16)15-6-4-12(8-13,9-14)5-7-15/h4-8,13H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POYWVVDLDGFKOK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CN)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(aminomethyl)-4-cyanopiperidine-1-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

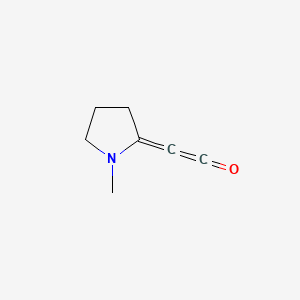
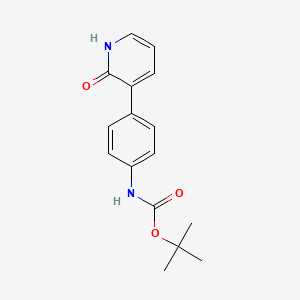
![6-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride](/img/structure/B566670.png)
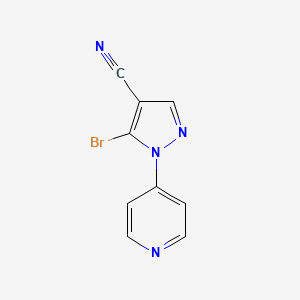
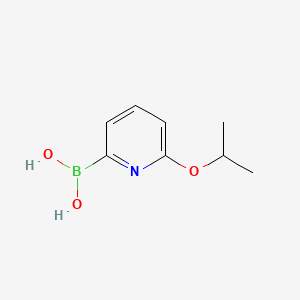

![3-Bromo-6-methoxyimidazo[1,2-a]pyrazine](/img/structure/B566678.png)
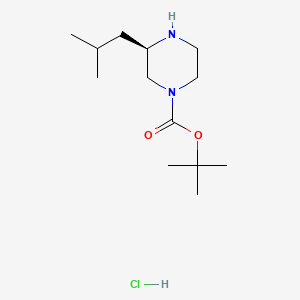
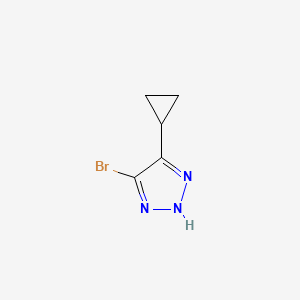
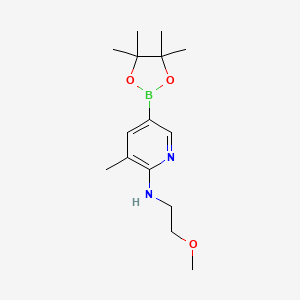
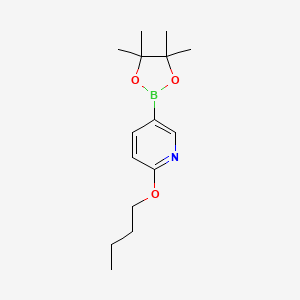
![2'-(N,N-Dimethylsulfamoyl)-5-fluoro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B566685.png)

